7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-[(4-bromophenyl)methoxy]-6-chloro-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClO3/c1-2-3-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-4-6-14(20)7-5-12/h4-10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCMOHSSNJSKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the chromenone core is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The final step involves the coupling of the bromobenzyl group with the chlorinated chromenone using a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the benzyl group and the chlorine at position 6 are primary sites for nucleophilic substitution.
These reactions are facilitated by the electron-withdrawing effects of the chromen-2-one core, which enhance the electrophilicity of the halogen atoms.
Oxidation and Reduction Reactions
The chromen-2-one scaffold and its substituents undergo selective redox transformations:
Oxidation
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Ether Oxidation : Treatment with Oxone® in acetonitrile oxidizes the benzyl ether moiety to a ketone, forming 7-(4-bromo-benzoyloxy)-6-chloro-4-propyl-2H-chromen-2-one.
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Core Modification : Strong oxidizing agents (e.g., KMnO₄) under acidic conditions can cleave the chromenone ring, yielding dicarboxylic acid derivatives.
Reduction
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Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the chromen-2-one lactone ring to a dihydrochromenol structure .
-
Nitro Group Reduction : If nitro substituents are introduced, they are reduced to amines using SnCl₂/HCl .
Alkylation and Arylations
The propyl group at position 4 and the benzyloxy moiety participate in alkylation/arylation reactions:
These reactions are critical for diversifying the compound’s structure in medicinal chemistry applications .
Enzyme-Mediated Interactions
The compound exhibits bioactivity through interactions with enzymes:
-
MAO B Inhibition : The bromobenzyl group binds selectively to monoamine oxidase B (MAO B), with IC₅₀ values in the nanomolar range. This occurs via competitive inhibition at the enzyme’s active site .
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Cholinesterase Interaction : The chloro and propyl groups enhance affinity for acetylcholinesterase (AChE), showing mixed-type inhibition (Ki = 2.91–3.63 µM) .
Stability and Degradation Pathways
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Hydrolytic Degradation : Under acidic or basic conditions, the lactone ring undergoes hydrolysis to form a carboxylic acid derivative.
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Photodegradation : UV exposure leads to homolytic cleavage of the C–Br bond, generating a benzyl radical.
Scientific Research Applications
Overview
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its unique substitution pattern. This compound has garnered interest in various scientific fields, including medicinal chemistry, biology, and materials science. Its potential applications range from therapeutic uses to serving as a building block in organic synthesis.
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of Tubulin Polymerization : Disrupting microtubule dynamics can lead to cell cycle arrest.
- Caspase Activation : This pathway is crucial for the execution of apoptosis, leading to DNA fragmentation and cell death.
Studies have suggested that the compound may interact with specific molecular targets, such as enzymes or receptors involved in disease processes. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes linked to inflammatory responses or cancer progression.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various signaling pathways.
Chemistry and Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with other nucleophiles, allowing for the introduction of diverse functional groups.
- Functional Group Transformations : The compound can undergo oxidation and reduction reactions to modify its chemical structure further.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromenone exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt microtubule formation, leading to apoptosis.
Case Study 2: Antimicrobial Properties
Research featured in Phytotherapy Research highlighted the antimicrobial activity of chromenone derivatives against several bacterial strains. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The structural and functional attributes of 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one are compared below with the closely related compound 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (hereafter referred to as Compound A) described in .
Table 1: Key Structural and Crystallographic Features
Key Observations:
Compound A’s nitro and methylamino groups introduce polar and hydrogen-bonding functionalities absent in the target compound, which instead features a chloro group (electron-withdrawing) and 4-bromobenzyloxy (steric/electronic modulation).
Conformational Differences :
- Compound A’s envelope-shaped chromene ring and near-perpendicular bromophenyl orientation suggest restricted rotation, whereas the target compound’s propyl substituent at C4 might allow greater conformational flexibility.
Implications for Future Research
- The absence of hydrogen-bonding groups in the target compound may limit its crystallographic packing complexity compared to Compound A.
- Biological Activity: Compound A’s nitro and methylamino groups are associated with redox or receptor-binding activities, whereas the target compound’s chloro and bromobenzyloxy groups might favor halogen-bond-mediated interactions in drug design.
Biological Activity
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In this article, we will explore the biological activity of this compound, supported by various research findings and case studies.
The chemical structure of this compound features a chromen-2-one backbone with a bromobenzyl ether substituent and a chlorine atom at the 6-position. The molecular formula is , and its IUPAC name is 7-[(4-bromophenyl)methoxy]-6-chloro-4-propylchromen-2-one.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : It can affect the expression of genes related to inflammation and apoptosis .
Antimicrobial Activity
Research indicates that chromen derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to this compound showed effective minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The presence of halogen groups, such as chlorine and bromine, enhances antibacterial activity .
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| 3b | Staphylococcus aureus | 32 |
| 3c | Bacillus cereus | 64 |
| 3e | Staphylococcus aureus | 128 |
Anticancer Activity
Compounds with a chromen backbone have been investigated for their anticancer effects. Specifically, they may induce apoptosis in cancer cells through caspase activation and inhibit tumor growth by disrupting tubulin polymerization:
- Studies have shown that similar chromen derivatives can lead to G2/M cell cycle arrest and reduced cell migration in cancerous cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Compounds in this class have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Antimicrobial Evaluation : A series of synthesized chromenes were tested against various pathogens. The results indicated that modifications at the 4-position significantly influenced antibacterial efficacy, with halogenated compounds showing enhanced activity against both gram-positive and gram-negative bacteria .
- Anticancer Mechanism Investigation : In vitro studies revealed that certain chromene analogs could effectively induce apoptosis in cancer cell lines by activating caspases and inhibiting cell proliferation through disruption of microtubule dynamics .
Q & A
What are the standard synthetic routes for preparing 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one, and what purification methods are recommended?
Basic Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Alkylation/Condensation : Reacting 4-bromobenzyl bromide with a hydroxylated chromenone precursor (e.g., 7-hydroxy-6-chloro-4-propyl-2H-chromen-2-one) in the presence of a base like K₂CO₃ in acetone or DMF under reflux conditions .
Purification : Crude products are purified via silica gel chromatography (e.g., toluene/methanol gradients) or recrystallization from ethyl acetate/petroleum ether mixtures . Microwave-assisted esterification using EDCI·HCl and DMAP in acetonitrile can improve yield and reduce hazardous waste .
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 4-Bromobenzyl bromide, K₂CO₃, DMF, 80°C, 12h | ~70% | |
| Purification | Silica gel (toluene:methanol = 8:2) | 61–95% |
How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Basic Question
Methodological Answer:
- Spectroscopy :
- Crystallography :
Key Crystallographic Parameters:
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (chromenone/bromophenyl) | 89.5° | |
| Hydrogen bond length (N–H⋯O) | 2.85 Å |
How can researchers resolve discrepancies in crystallographic data obtained for derivatives of this compound?
Advanced Question
Methodological Answer:
Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. To resolve:
Refinement Tools : Use SHELXL for iterative refinement with restraints on thermal parameters and occupancy factors .
Validation : Cross-check with Mercury’s "Packing Similarity" function to compare intermolecular interactions against database entries (e.g., Cambridge Structural Database) .
Twinned Data : Employ SHELXD for deconvoluting overlapped reflections in twinned crystals .
Case Study : Derivatives with nitro or methylamine substituents showed deviations in puckering parameters. Restraints on the chromenone envelope conformation (Q₂ = 0.45 Å, φ₂ = 270°) improved refinement reliability .
What computational methods are effective in predicting hydrogen bonding patterns and intermolecular interactions in its crystal structure?
Advanced Question
Methodological Answer:
- Molecular Dynamics (MD) : Simulate packing stability using force fields (e.g., AMBER) to assess hydrogen bond persistence under varying temperatures .
- Density Functional Theory (DFT) : Optimize molecular geometry (e.g., Gaussian 09) to calculate electrostatic potential surfaces, identifying H-bond donor/acceptor sites .
- Mercury’s IsoStar : Predict interaction motifs (e.g., N–H⋯O vs. C–H⋯Br) by analyzing statistical preferences in crystallographic databases .
Example Prediction vs. Experimental Data:
| Interaction Type | Predicted Frequency (IsoStar) | Observed Frequency (CSD) |
|---|---|---|
| N–H⋯O | 78% | 82% |
| C–H⋯Br | 15% | 12% |
How do substituents on the chromenone core influence the compound's molecular conformation and packing, based on comparative crystallographic studies?
Advanced Question
Methodological Answer:
Substituents like chloro, bromo, or propyl groups alter steric and electronic profiles:
Steric Effects : Bulkier groups (e.g., propyl at C4) increase chromenone ring puckering (Q₂ up to 0.50 Å vs. 0.30 Å in unsubstituted analogs) .
Packing Motifs : Electron-withdrawing groups (e.g., -NO₂) enhance N–H⋯O hydrogen bonding, stabilizing hexagonal parallel packing (space group P6₃) .
Torsional Flexibility : Propyl chains adopt gauche conformations to minimize clashes with the bromophenyl group, confirmed via torsion angle scans (C3–C4–C7–C8 = −65° to +70°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
